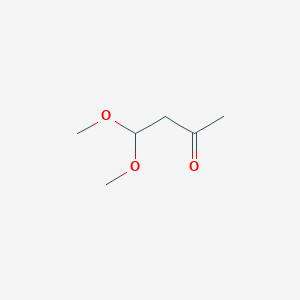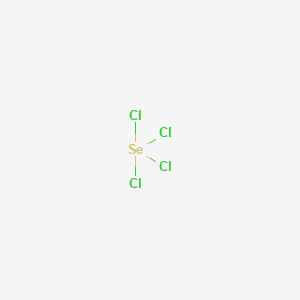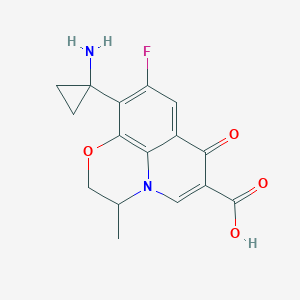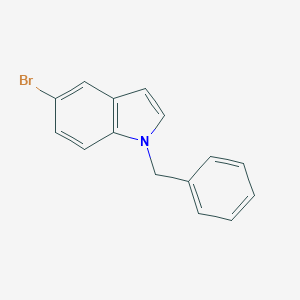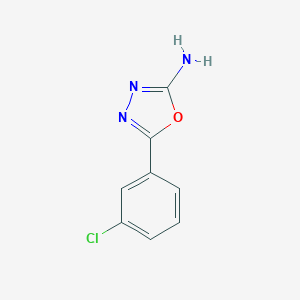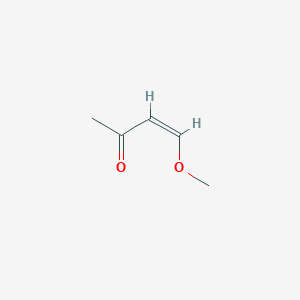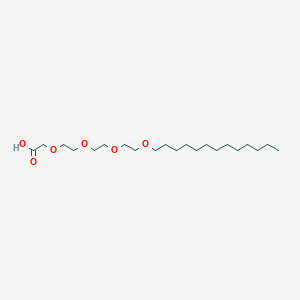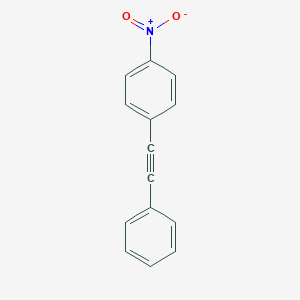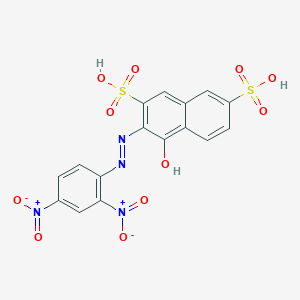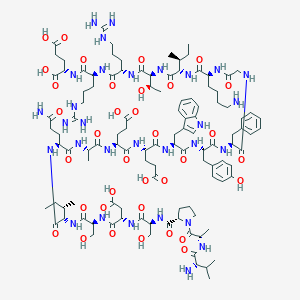![molecular formula C14H11Br2N3OS B155322 1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea CAS No. 1713-69-5](/img/structure/B155322.png)
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the thiourea family and is commonly referred to as DBODCMT.
Wirkmechanismus
The mechanism of action of DBODCMT is not fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of various enzymes, including tyrosinase and acetylcholinesterase. The inhibition of these enzymes leads to the disruption of various cellular processes, ultimately resulting in the observed biological effects.
Biochemische Und Physiologische Effekte
DBODCMT has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DBODCMT has also been shown to exhibit antimicrobial activity against various bacteria and fungi. In addition, the compound has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DBODCMT has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity and yield can be easily monitored. In addition, the compound exhibits a broad range of biological activity, making it a versatile tool for various experiments. However, DBODCMT also has several limitations. The compound is relatively unstable and can degrade over time. In addition, the compound has limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for DBODCMT research. One potential direction is the development of novel materials based on DBODCMT. The compound has unique properties that make it an attractive building block for the synthesis of advanced materials. Another potential direction is the development of DBODCMT-based sensors for the detection of various analytes, including heavy metals and biological molecules. Finally, further studies are needed to fully understand the mechanism of action of DBODCMT and to identify its potential applications in various fields.
Synthesemethoden
DBODCMT can be synthesized through a multistep reaction process. The first step involves the reaction of 3,5-dibromo-2,4-cyclohexadienone with methylamine to yield 1-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamine. The second step involves the reaction of the intermediate product with thiourea to yield the final product, DBODCMT. The synthesis process is relatively complex and requires careful monitoring to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
DBODCMT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBODCMT has been shown to exhibit antitumor, antimicrobial, and antifungal properties. In material science, DBODCMT has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, DBODCMT has been used as a sensor for the detection of heavy metals in water.
Eigenschaften
CAS-Nummer |
1713-69-5 |
|---|---|
Produktname |
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea |
Molekularformel |
C14H11Br2N3OS |
Molekulargewicht |
429.1 g/mol |
IUPAC-Name |
1-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H11Br2N3OS/c15-10-6-9(13(20)12(16)7-10)8-17-19-14(21)18-11-4-2-1-3-5-11/h1-8,20H,(H2,18,19,21)/b17-8+ |
InChI-Schlüssel |
ACTYCJZKMZTNAN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=S)NNC=C2C=C(C=C(C2=O)Br)Br |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NNC=C2C=C(C=C(C2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)
